NSC 112270
Description
NSC 112270 is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a biphenyl structure
Properties
CAS No. |
92025-82-6 |
|---|---|
Molecular Formula |
C13H13O3P |
Molecular Weight |
248.21 g/mol |
IUPAC Name |
(2-phenylphenyl)methylphosphonic acid |
InChI |
InChI=1S/C13H13O3P/c14-17(15,16)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2,(H2,14,15,16) |
InChI Key |
FXKLJLAMWDRGDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 112270 typically involves the reaction of biphenyl-2-ylmethanol with a phosphonating agent. One common method is the use of dialkyl phosphonates, which undergo dealkylation under acidic conditions to yield the desired phosphonic acid . Another approach involves the McKenna procedure, where bromotrimethylsilane is used followed by methanolysis .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Current Knowledge Gaps
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No direct references : None of the provided sources (e.g., PMC articles, CAS SciFinder, Flinn Scientific) mention NSC 112270.
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Compound ambiguity : NSC identifiers are often used for proprietary or less-studied compounds, which may lack open-access reaction data.
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Methodological limitations : The search results focus on general reaction optimization (e.g., Design of Experiments [DoE] for yield improvement ), reaction databases , and automated synthesis extraction , but none reference this specific compound.
Potential Reasons for Limited Information
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Proprietary data : this compound may be part of restricted studies (e.g., pharmaceutical R&D) not included in open-access repositories.
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Niche research focus : If studied, its reactions might be documented in specialized patents, dissertations, or internal reports not indexed in the provided sources.
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Structural complexity : The compound’s synthesis or reactivity may require advanced techniques (e.g., kinetic studies , solvent optimization ) not yet widely published.
Suggested Research Pathways
A. Databases and Tools
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NCI’s Drug Information Database : Cross-reference NSC identifiers for biological activity or synthesis routes.
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CAS SciFinder : Leverage its reaction databases to identify analogs or similar chemical structures .
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Patent analysis : Use automated extraction tools (e.g., BiLSTM + CRF models ) to mine patents for reaction steps involving this compound.
B. Experimental Approaches
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Kinetic studies : Apply methods like those used for cediranib synthesis (e.g., second-order kinetics, azetidinium ion intermediates ) to characterize reaction mechanisms.
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DoE optimization : Use factorial designs to identify critical factors (e.g., solvent, temperature, catalyst equivalents) for reaction efficiency .
Data Table Example (Hypothetical)
Scientific Research Applications
NSC 112270 finds applications in several scientific research areas:
Mechanism of Action
The mechanism of action of NSC 112270 involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding at the active site of the enzyme, disrupting normal enzymatic activity .
Comparison with Similar Compounds
Phosphoric Acid Derivatives: These compounds have similar structural features but differ in their oxidation states and reactivity.
Phosphinic Acid Derivatives: These compounds are similar in structure but have different chemical properties due to the presence of a phosphorus-hydrogen bond.
Uniqueness: NSC 112270 is unique due to its biphenyl structure, which imparts distinct chemical properties and reactivity compared to other phosphonic acids. Its ability to form stable complexes with metals and its potential as a versatile building block in synthetic chemistry further highlight its uniqueness .
Q & A
Q. How to evaluate this compound’s therapeutic window using translational models?
- Methodological Answer : Calculate therapeutic index (LD₅₀/ED₅₀) in zebrafish or murine models. Use PK/PD modeling to simulate human dosing. Validate with ex vivo organoids and primary patient samples. Reference NSF/NRC criteria for ethical scaling from bench to bedside .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
